2-Ethyl-4-iodobenzaldehyde

Description

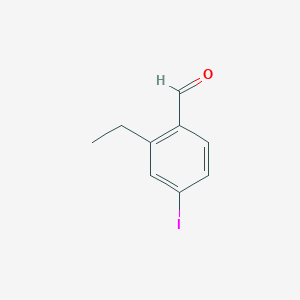

2-Ethyl-4-iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₉H₉IO. Its structure consists of a benzaldehyde core substituted with an ethyl group at the 2-position and an iodine atom at the 4-position (Figure 1). The iodine atom introduces significant steric and electronic effects, while the ethyl group enhances lipophilicity and influences molecular conformation. Applications span medicinal chemistry (as a precursor for bioactive molecules) and materials science (e.g., liquid crystals, coordination polymers) .

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

2-ethyl-4-iodobenzaldehyde |

InChI |

InChI=1S/C9H9IO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 |

InChI Key |

CRZJOYLAHKGJHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)I)C=O |

Origin of Product |

United States |

Preparation Methods

Metal–Iodine Exchange (MIE) and Formylation of 5-Substituted Triiodobenzenes

One of the most efficient and regioselective methods for synthesizing iodinated benzaldehydes, including compounds analogous to 2-ethyl-4-iodobenzaldehyde, involves the metal–iodine exchange reaction on 5-substituted 1,2,3-triiodobenzenes followed by formylation using ethyl formate.

- The reaction is conducted in dry tetrahydrofuran (THF) under an inert argon atmosphere at –78 °C.

- Isopropylmagnesium chloride (a Grignard reagent) is added dropwise to the 5-substituted triiodobenzene to effect metal–iodine exchange.

- Ethyl formate is then introduced as the formylating agent, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

- Workup involves quenching with saturated ammonium chloride, extraction with diethyl ether, drying, and purification by flash chromatography.

- This method yields iodinated benzaldehydes with high regioselectivity and good isolated yields.

- Electron-rich substituents on the aromatic ring enhance reactivity and yield.

- For example, 2,6-diiodobenzaldehyde was obtained in 71% yield under similar conditions, indicating the efficiency of this approach for related compounds like this compound.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Metal–iodine exchange | 5-substituted 1,2,3-triiodobenzene, iPrMgCl, THF, –78 °C, argon | Grignard reagent added slowly |

| Formylation | Ethyl formate, room temperature, overnight | Provides aldehyde functionality |

| Workup and purification | NH4Cl quench, ether extraction, flash chromatography | Yields pure iodinated aldehyde |

This method is scalable and general, making it suitable for synthesizing this compound by choosing the appropriate substituted triiodobenzene precursor.

Enzymatic Iodination Using Laccase Catalysis

An environmentally friendly and sustainable approach to iodinate aromatic aldehydes involves enzymatic catalysis using laccase enzymes from Trametes versicolor. This biocatalytic method can be adapted to iodinate ethyl-substituted benzaldehydes.

- The substrate (e.g., ethylbenzaldehyde derivative) is dissolved in dimethyl sulfoxide (DMSO) and acetate buffer (pH 5.0).

- Potassium iodide is added as the iodine source.

- Laccase enzyme is introduced slowly via syringe pump at room temperature with continuous air bubbling to supply oxygen.

- The reaction proceeds over 15 hours under mild conditions.

- After completion, sodium thiosulfate is added to quench excess iodine, and the mixture is acidified before extraction with ethyl acetate.

- Purification is achieved by flash chromatography.

- Mild reaction conditions preserve sensitive functional groups.

- Avoids harsh chemical iodinating agents.

- High regioselectivity and good yields (typically 80–85%) reported for iodinated benzaldehydes.

| Parameter | Details |

|---|---|

| Enzyme | Laccase from Trametes versicolor |

| Iodine source | Potassium iodide |

| Solvent system | DMSO and acetate buffer (pH 5.0) |

| Temperature | Room temperature |

| Reaction time | 15 hours |

| Workup | Sodium thiosulfate quench, acidification, ethyl acetate extraction |

| Yield | Up to 85% for similar iodinated benzaldehydes |

This method offers a green alternative for preparing this compound by enzymatic iodination of 2-ethylbenzaldehyde or related intermediates.

Diazotization and Sandmeyer-Type Iodination of Aniline Derivatives

Another classical approach for synthesizing iodinated benzaldehydes involves diazotization of corresponding aniline derivatives followed by substitution with iodide (Sandmeyer reaction).

- Starting from 2-ethyl-4-aminobenzaldehyde, diazotization is performed using sodium nitrite and hydrochloric acid at low temperature.

- The diazonium salt formed is then treated with potassium iodide to replace the diazonium group with iodine.

- The reaction is typically carried out in aqueous acidic media under controlled temperature.

- The product is extracted with organic solvents and purified by chromatography.

- This method provides access to this compound from readily available aniline precursors.

- Reaction times and conditions must be optimized to avoid side reactions.

- Purification is crucial to remove by-products such as phenols or reduced species.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |

| Iodination (Sandmeyer) | KI, aqueous acidic medium | Replacement of diazonium by iodine |

| Workup | Extraction, drying, chromatography | Purifies iodinated aldehyde |

This classical route is well-established and can be adapted for this compound synthesis, especially when aniline derivatives are accessible.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Metal–Iodine Exchange & Formylation | 5-substituted triiodobenzene, iPrMgCl, ethyl formate, THF, –78 °C | High regioselectivity, scalable | 70–75 | Requires specialized triiodobenzene precursor |

| Enzymatic Iodination (Laccase Catalysis) | Laccase enzyme, KI, DMSO/acetate buffer, rt | Green, mild conditions, good selectivity | 80–85 | Environmentally friendly, longer reaction time |

| Diazotization & Sandmeyer Iodination | NaNO2, HCl, KI, aqueous acidic medium | Classical, accessible starting materials | 60–70 | Requires careful temperature control |

Detailed Research Findings and Notes

- The regioselectivity in metal–iodine exchange is influenced by the nature of substituents; electron-donating groups enhance reactivity without compromising selectivity.

- Enzymatic iodination using laccase shows excellent selectivity and sustainability, though it requires longer reaction times and careful enzyme handling.

- Diazotization-based methods are well-documented but may suffer from lower yields due to side reactions and require strict temperature control to maintain diazonium salt stability.

- Purification by flash chromatography is common across all methods to achieve high purity of this compound.

- Characterization data such as melting points, IR, NMR, and HRMS are essential to confirm the structure and purity of the product.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent facilitates palladium-mediated coupling reactions, critical for constructing complex molecules.

Key Reaction Types:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl structures.

-

Sonogashira Couling : Forms alkynylated derivatives with terminal alkynes.

Example: Sonogashira Couling

A study demonstrated 92% yield in coupling 2-iodobenzaldehyde with phenylacetylene using a PS-tsu-Pd(II) catalyst (Table 1) .

Table 1: Cross-Coupling Reaction Yields

| Substrate | Coupling Partner | Catalyst | Yield | Source |

|---|---|---|---|---|

| 2-Iodobenzaldehyde | Phenylacetylene | PS-tsu-Pd(II) | 92% | |

| 4-Iodobenzaldehyde | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | 72% |

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions under controlled conditions.

Reaction Mechanism:

-

Nucleophile attack at the carbonyl carbon.

-

Proton transfer to form the tetrahedral intermediate.

Example : Addition of Grignard reagents (e.g., RMgX) yields secondary alcohols. Reaction kinetics depend on solvent polarity and temperature.

Formylation with CO₂

Pd/C-catalyzed reactions with CO₂ and hydrosilanes convert the iodine group to a formyl group.

Table 2: Formylation Efficiency with Hydrosilanes

| Hydrosilane | Conversion (%) | Yield of Aldehyde (%) |

|---|---|---|

| PMHS | 94 | 87 |

| Ph₃SiH | 90 | 80 |

| Et₃SiH | 83 | 64 |

Electrophilic Cyclization

In the presence of TaCl₅, 2-ethyl-4-iodobenzaldehyde participates in tandem cyclization/acetalation to form macrocyclic compounds. A proposed mechanism involves:

-

Formation of a tantalum-bound intermediate.

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol using SnCl₂ or NaBH₄. For example:

Yields exceed 85% under mild conditions .

Horner-Wittig Olefination

Reacts with phosphonate-stabilized ylides to form α,β-unsaturated aldehydes. A 66% yield was reported using 4-iodobenzaldehyde and stabilized ylides .

Scientific Research Applications

Chemistry: 2-Ethyl-4-iodobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and probes. It can be incorporated into molecular scaffolds to study biological pathways and interactions .

Medicine: The compound is utilized in medicinal chemistry for the development of potential therapeutic agents. Its derivatives may exhibit pharmacological activities, making it valuable in drug discovery and development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-ethyl-4-iodobenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group can undergo nucleophilic addition or oxidation-reduction processes.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The specific molecular targets and pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

The following table and analysis compare 2-Ethyl-4-iodobenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

a. Reactivity of the Aldehyde Group The aldehyde group in this compound is highly electrophilic, enabling reactions such as condensations (e.g., formation of Schiff bases) and nucleophilic additions. In contrast, 4-Hydroxybenzaldehyde exhibits reduced electrophilicity due to electron-donating hydroxyl resonance effects, though its phenolic -OH group allows for hydrogen bonding and metal coordination . Ethyl 4-iodobenzoate lacks aldehyde reactivity entirely, as its ester group is more stable and less prone to oxidation or nucleophilic attack .

b. Halogen Effects

The iodine atom in this compound facilitates cross-coupling reactions (e.g., replacing iodine with aryl/alkyl groups via palladium catalysis). Similarly, 5-Chloro-2-hydroxy-3-iodobenzaldehyde contains both chlorine and iodine, enabling sequential substitution reactions. However, steric hindrance from the ethyl group in the former may slow such reactions compared to the latter’s smaller substituents .

c. Solubility and Lipophilicity

- This compound : High lipophilicity (due to ethyl and iodine) limits water solubility, favoring organic solvents.

- 4-Hydroxybenzaldehyde : Increased water solubility via hydrogen bonding from the hydroxyl group .

- Ethyl 4-iodobenzoate : Moderate solubility in polar aprotic solvents (e.g., DMF) due to the ester group .

Biological Activity

2-Ethyl-4-iodobenzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and relevant case studies.

This compound is characterized by its molecular formula C9H9I and a molecular weight of 244.08 g/mol. The structure consists of a benzaldehyde moiety substituted with an ethyl group and an iodine atom at the para position.

Synthesis

The synthesis of this compound typically involves the iodination of 4-ethylbenzaldehyde using iodine in the presence of an oxidizing agent. The reaction conditions can be optimized to increase yield and purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal properties.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50 values reported in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 30 µM |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways .

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors. The iodine substitution is believed to enhance lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various halogenated benzaldehydes, including this compound, against multi-drug resistant strains. The findings highlighted its potential as a lead compound for antibiotic development .

- Cancer Research : Research involving the treatment of MCF-7 cells with this compound indicated significant cell death through apoptosis, suggesting that this compound could serve as a basis for new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.